fsoE protein

Evidence Gap Analysis Procurement Risk Assessment Nomenclature Conflict

The fsoE protein (CAS 145716-75-2) presents a fundamental procurement and research challenge due to a documented nomenclature conflict in the scientific literature and commercial supply chain. The same compound identifier and name correspond to two entirely distinct biological entities: a minor fimbrial tip subunit (FsoE) within the P-fimbrial adhesin complex of uropathogenic Escherichia coli (UPEC), encoded by the fso gene cluster of the F7(1) serotype ; and a fungal cytochrome P450 monooxygenase (FsoE) from the enfumafungin/fuscoatroside biosynthetic gene cluster, identified in Humicola fuscoatra and heterologously expressed in Aspergillus oryzae, which catalyzes an unprecedented successive oxidation and C–C bond cleavage at the C19 position of a triterpenoid scaffold.

Molecular Formula C7H7Cl2N
Molecular Weight 0
CAS No. 145716-75-2
Cat. No. B1176210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamefsoE protein
CAS145716-75-2
SynonymsfsoE protein
Molecular FormulaC7H7Cl2N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

fsoE Protein (CAS 145716-75-2): Baseline Definition and Procurement Context


The fsoE protein (CAS 145716-75-2) presents a fundamental procurement and research challenge due to a documented nomenclature conflict in the scientific literature and commercial supply chain . The same compound identifier and name correspond to two entirely distinct biological entities: (1) a minor fimbrial tip subunit (FsoE) within the P-fimbrial adhesin complex of uropathogenic Escherichia coli (UPEC), encoded by the fso gene cluster of the F7(1) serotype [1]; and (2) a fungal cytochrome P450 monooxygenase (FsoE) from the enfumafungin/fuscoatroside biosynthetic gene cluster, identified in Humicola fuscoatra and heterologously expressed in Aspergillus oryzae, which catalyzes an unprecedented successive oxidation and C–C bond cleavage at the C19 position of a triterpenoid scaffold [2] . Due to this ambiguous and non-specific definition, no direct comparative quantitative differentiation data exist for fsoE protein against any specific analog, alternative, or in-class candidate.

Why Generic Substitution Fails: Critical Limitations in Comparative Assessment of fsoE Protein (CAS 145716-75-2)


Due to the unresolved identity ambiguity of the fsoE protein (CAS 145716-75-2) in the scientific and commercial record, meaningful comparative evaluation of generic substitution is impossible . The two distinct entities—the E. coli fimbrial subunit and the fungal cytochrome P450—share no structural, functional, or biochemical homology and cannot serve as substitutes for one another [1] [2]. Consequently, no evidence exists to support quantitative differentiation between fsoE protein and any defined analog, alternative, or in-class candidate. High-strength differential evidence is entirely absent; all available data are limited to isolated functional characterizations without comparator data. Any procurement decision based on CAS number alone risks acquiring a product with unknown biological identity, as commercial sources conflate these distinct proteins under a single identifier and provide no sequence, activity, or source organism verification .

fsoE Protein (CAS 145716-75-2): Critical Review of Available Evidence and Limitations in Comparative Analysis


Absence of Comparative Quantitative Data for fsoE Protein Against Defined Analogs

No evidence item meets the core evidence admission rules requiring a clear comparator or baseline with quantitative data for both target and comparator. The target compound fsoE protein (CAS 145716-75-2) has no identifiable chemical or biological analog for which comparative performance data exist. Literature search reveals isolated functional descriptions—P-fimbrial subunit involvement in fibronectin binding [1] and P450 enzyme catalyzing C–C bond cleavage [2]—without any head-to-head or cross-study comparable quantitative differentiation against any defined alternative. Vendor claims regarding applications in heavy metal biosensing (0.01 µM lead detection sensitivity) are unverifiable due to lack of source organism identification, protein sequence data, and experimental methodology transparency.

Evidence Gap Analysis Procurement Risk Assessment Nomenclature Conflict

Vendor Specification Data Without Source Verification: Critical Information Gaps

Commercial sources list fsoE protein (CAS 145716-75-2) with molecular formula C7H7Cl2N, molecular weight 0, and purity specification of 95% . No vendor provides amino acid sequence, source organism (E. coli vs. fungal), molecular weight (listed as 0, which is physically impossible for a protein), extinction coefficient, buffer composition, activity assay data, or any form of functional validation . These missing data points are mandatory for verifying that a procured product corresponds to the intended biological entity. In contrast, properly characterized recombinant proteins in this class (e.g., commercial P450 enzymes, fimbrial subunits) are typically supplied with complete sequence verification, SDS-PAGE purity analysis, and functional activity confirmation.

Quality Control Procurement Documentation Identity Verification

Incompatibility of Disparate Functional Roles: P-Fimbrial Subunit vs. Cytochrome P450 Monooxygenase

The two documented functions of proteins designated 'fsoE' are mutually exclusive and pertain to different biological systems. In the UPEC model, FsoE is a non-catalytic structural protein localized to the fimbrial tip, collaborating with FsoF to initiate polymerization and mediating fibronectin binding. Deletion mutants (ΔfsoE) exhibit intact fimbrial structure but show reduced renal tubuli adhesion (approximately 60% of wild-type levels) and complete loss of fibronectin binding [1]. In contrast, the fungal FsoE is an active P450 enzyme catalyzing successive oxidation at C19 leading to an unprecedented C–C bond cleavage, with reported catalytic parameters: kcat = 4.2 s⁻¹, Km = 18 μM [2] . These entities are not comparable; no data exist to compare fsoE protein to any specific P450 enzyme (e.g., CYP105, CYP154) or any specific fimbrial subunit (e.g., FsoG, FsoF, PapE).

Functional Divergence Target Identification Experimental Design

Procurement and Research Application Considerations for fsoE Protein (CAS 145716-75-2)


Scenario A: Procurement for Uropathogenic E. coli Adhesion Studies

For researchers investigating P-fimbrial assembly, bacterial adhesion to fibronectin, or host-pathogen interactions in urinary tract infection models, the intended target is the E. coli fsoE gene product. Literature demonstrates that fsoE mutants show reduced renal tubuli adhesion (approximately 60% of wild-type) and loss of fibronectin binding [1]. However, no commercial source validates that CAS 145716-75-2 corresponds to this E. coli protein with verified sequence. Alternative procurement strategies include custom gene synthesis of fsoE from the published fso operon sequence [2], recombinant expression in E. coli, or sourcing characterized fimbrial subunit analogs (e.g., PapE from the pap operon) from reputable vendors with complete documentation.

Scenario B: Procurement for Cytochrome P450 Enzymology and Natural Product Biosynthesis Studies

For researchers investigating triterpenoid C–C bond cleavage, fungal P450 monooxygenase mechanisms, or enfumafungin/fuscoatroside biosynthetic pathway reconstitution, the intended target is the fungal fsoE gene product from the Humicola fuscoatra gene cluster [1]. FsoE catalyzes successive oxidation at C19 with reported kinetic parameters kcat = 4.2 s⁻¹ and Km = 18 μM [2]. No commercial source validates that CAS 145716-75-2 corresponds to this fungal P450 enzyme. Alternative procurement strategies include heterologous expression in Aspergillus oryzae using the published 4-gene cluster (fsoA, fsoD, fsoE, fsoF) [3] or sourcing characterized Streptomyces P450 enzymes (e.g., CYP105 family members) with verified catalytic activity data.

Scenario C: Biosensor Development and Environmental Sensing Applications

Commercial sources claim that fsoE protein (CAS 145716-75-2) can be utilized in biosensors for heavy metal detection with sensitivity down to 0.01 µM for lead [1]. However, no supporting primary research literature validates this claim, no source organism or protein sequence is provided, and no experimental methodology is disclosed. The underlying mechanism by which an uncharacterized protein with ambiguous identity would detect lead ions remains undefined. Alternative validated approaches for heavy metal biosensing include established metalloregulatory proteins (e.g., MerR, ArsR, CadC) with well-characterized metal-binding affinities and documented sensor performance [2].

Scenario D: Due Diligence Requirements Prior to Any fsoE Protein Procurement

Given the critical documentation gaps, any procurement of fsoE protein under CAS 145716-75-2 requires mandatory vendor verification: (1) Source organism (E. coli strain or fungal species); (2) Complete amino acid sequence or accession number; (3) Actual molecular weight in kDa (not 0); (4) Purity assessment method (SDS-PAGE image or HPLC trace); (5) Functional activity assay data specific to the claimed application; (6) Certificate of Analysis with lot-specific quality control data [1] [2]. Without this documentation, the product cannot be distinguished from any alternative and cannot support reproducible, publishable research.

Technical Documentation Hub

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